molecular formula C17H19NO B14240046 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone CAS No. 224040-78-2

1-(4-Butylphenyl)-2-(4-pyridyl)ethanone

Cat. No.: B14240046
CAS No.: 224040-78-2
M. Wt: 253.34 g/mol
InChI Key: YRNCVNSVQKFTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butylphenyl)-2-(4-pyridyl)ethanone is an organic compound that features a butyl group attached to a phenyl ring, which is further connected to a pyridyl ring through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 4-butylbenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(4-Butylphenyl)-2-(4-pyridyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-2-(4-pyridyl)ethanone
  • 1-(4-Ethylphenyl)-2-(4-pyridyl)ethanone
  • 1-(4-Propylphenyl)-2-(4-pyridyl)ethanone

Comparison: 1-(4-Butylphenyl)-2-(4-pyridyl)ethanone is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different biological activities and interactions with molecular targets, making it a compound of particular interest in research.

Properties

CAS No.

224040-78-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-(4-butylphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C17H19NO/c1-2-3-4-14-5-7-16(8-6-14)17(19)13-15-9-11-18-12-10-15/h5-12H,2-4,13H2,1H3

InChI Key

YRNCVNSVQKFTER-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.